Chiral Purity: (R)-Enantiomer versus Racemic Mixture
The (R)-enantiomer is supplied with a minimum chemical purity of 97% as determined by HPLC, whereas the racemic 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid contains equal proportions of (R)- and (S)-enantiomers . The (S)-enantiomer counterpart is also commercially available with 95% purity, but its stereochemistry renders it unsuitable for levofloxacin intermediate applications . A patented process enables preparation of either enantiomer with high enantiomeric excess (e.e.) via chiral resolution using a non-racemic chiral acid, demonstrating that achieving >95% e.e. is technically feasible and analytically verifiable [1].
| Evidence Dimension | Enantiomeric purity (chemical purity specification) |
|---|---|
| Target Compound Data | 97% (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture: 50% (R) / 50% (S); (S)-enantiomer: 95% |
| Quantified Difference | At least 2% absolute purity advantage over (S)-enantiomer; 47% enantiomeric excess over racemate |
| Conditions | Vendor QC specifications; HPLC purity |
Why This Matters
Higher starting enantiopurity reduces downstream purification burden and ensures stereochemical fidelity in chiral API synthesis.
- [1] Quattropani A et al. Process for the separation of enantiomers of piperazine derivatives. Patent WO2019043135A1, 2019. View Source
